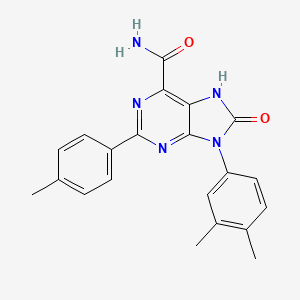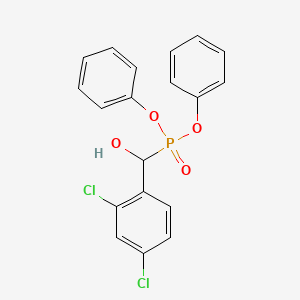![molecular formula C14H18N4O2S B2681017 2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1210823-97-4](/img/structure/B2681017.png)
2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole” is a chemical compound with the molecular weight of 233.33 .
Molecular Structure Analysis
The InChI code for this compound is "1S/C9H19N3O2S/c10-3-4-11-5-7-12(8-6-11)15(13,14)9-1-2-9/h9H,1-8,10H2" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is in the form of an oil . The IR ranges (ATR, cm −1) are as follows: N–H stretch: 3337.25, C–H aromatic: 3041.76, C–H aliphatic: 2813.17, C–H aliphatic bend (CH2):1433.00, C=C stretch: 1600.32, C–N aromatic: 1210.90, C–F stretch: 999.71 .Applications De Recherche Scientifique
Antiviral Activity
A study focused on the synthesis, structure, and in vitro anti-HIV activity of new 5-substituted piperazinyl-4-nitroimidazole derivatives, aiming to develop non-nucleoside reverse transcriptase inhibitors. This research indicated that certain derivatives exhibited anti-HIV-1 and anti-HIV-2 activity in MT-4 cells, highlighting their potential as antiviral agents (Al-Masoudi et al., 2007).
Metabolic Studies
Another study investigated the metabolism of a 5HT6 antagonist, 2-methyl-1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-benzo[d]imidazole (SAM-760), in humans for Alzheimer’s disease treatment. The study highlighted the compound's metabolism predominantly by CYP3A and explored its clinical drug-drug interaction potential, providing insights into its metabolic pathways (Sawant-Basak et al., 2018).
Antidepressant Mechanism
Research on Lu AA21004, a novel antidepressant, delved into its metabolism and identified the enzymes involved in its oxidative metabolism. This study provides a comprehensive understanding of the metabolic fate of similar compounds and their therapeutic implications (Hvenegaard et al., 2012).
Antimicrobial and Antimalarial Activity
A study on the synthesis of bioactive sulfonamide and amide derivatives of piperazine incorporating an imidazo[1,2-b]pyridazine moiety explored their antimicrobial and antimalarial activities. This research underscores the potential of these compounds in developing new antimicrobial and antimalarial agents (Bhatt et al., 2016).
Antibacterial Agents
The design and synthesis of 7-piperazinylquinolones containing a (benzo[d]imidazol-2-yl)methyl moiety as new antibacterial agents were evaluated for their activity against various microorganisms. The study highlights the potential of such compounds in addressing antibiotic resistance (Arab et al., 2018).
Anticancer Activity
Another study synthesized 4-nitroimidazole derivatives and assessed their antiproliferative inhibition potency against human cancer cell lines, revealing some compounds as potent anticancer agents. This highlights the potential therapeutic applications of these compounds in cancer treatment (Al-Soud et al., 2021).
Orientations Futures
Benzimidazole and piperazine derivatives have garnered attention for potential drug development due to their diverse pharmacological properties . Therefore, “2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole” and similar compounds could be subjects of future research in the field of medicinal chemistry.
Mécanisme D'action
Target of Action
Similar compounds have been shown to have anxiolytic activity, suggesting a potential interaction with the central nervous system .
Mode of Action
Similar compounds have been shown to have anxiolytic activity, which typically involves enhancing the activity of gamma amino butyric acid (gaba), a neurotransmitter that induces central nervous system depression .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to anxiety and central nervous system function .
Result of Action
Similar compounds have been shown to have anxiolytic activity, suggesting a potential calming effect on the central nervous system .
Propriétés
IUPAC Name |
2-(4-cyclopropylsulfonylpiperazin-1-yl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c19-21(20,11-5-6-11)18-9-7-17(8-10-18)14-15-12-3-1-2-4-13(12)16-14/h1-4,11H,5-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLSUPAKUIFMTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2680938.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2680940.png)
![Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfide](/img/structure/B2680943.png)



![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2680950.png)

![3,4,5-triethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2680952.png)


